6-Chlorohexan-3-one chemical properties
6-Chlorohexan-3-one chemical properties
The following technical guide details the chemical properties, synthesis, and reactivity profile of 6-Chlorohexan-3-one , structured for application scientists and drug development professionals.
Bifunctional
Executive Summary
6-Chlorohexan-3-one (CAS: 38614-17-4) is a versatile C6 building block characterized by a terminal alkyl chloride separated from a ketone functionality by a propylene spacer.[1] This specific
Chemical Identity & Physicochemical Properties
The molecule features a dipole-inducing carbonyl group at position 3 and a reactive chlorine at position 6. The separation allows for distinct reactivity at the carbonyl (nucleophilic attack) and the
| Property | Specification |
| IUPAC Name | 6-Chlorohexan-3-one |
| Common Synonyms | Ethyl 3-chloropropyl ketone; |
| CAS Number | 38614-17-4 |
| Molecular Formula | |
| Molecular Weight | 134.60 g/mol |
| SMILES | CCC(=O)CCCCl |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~85–90 °C at 15 mmHg (Predicted); ~195 °C at 760 mmHg |
| Density | ~1.05 g/cm³ |
| Solubility | Soluble in DCM, THF, EtOAc, Ethanol; Sparingly soluble in water |
| Stability | Stable under neutral conditions; cyclizes in presence of strong base.[1][2][3][4] |
Synthesis & Production Pathways
To ensure high purity and prevent premature cyclization, the synthesis typically avoids strong bases until the final application. Two primary routes are field-validated:
Route A: Acylation of Organometallics (Weinreb Method)
This method offers the highest regioselectivity, preventing side reactions at the alkyl chloride.
-
Precursor: 4-Chlorobutyryl chloride is converted to its Weinreb amide (N-methoxy-N-methyl-4-chlorobutanamide).
-
Grignard Addition: Reaction with Ethylmagnesium bromide (EtMgBr) at low temperature (-78 °C to 0 °C).
-
Quench: Acidic workup releases the ketone.
Route B: Ring Opening of Cyclopropyl Ketones (Reverse Synthesis)
While 6-chlorohexan-3-one is often a precursor to cyclopropanes, it can be generated from Ethyl Cyclopropyl Ketone using concentrated HCl or
-
Reaction:
-
Utility: Useful for introducing isotopically labeled chlorides or modifying the halide.
Reactivity Profile & Mechanisms
The "Gateway" Reaction: Intramolecular Cyclization
The defining characteristic of 6-chlorohexan-3-one is its ability to form Ethyl Cyclopropyl Ketone via a 3-Exo-Tet cyclization. This transformation is driven by the thermodynamic stability of the enolate and the kinetic favorability of the 3-membered ring formation despite ring strain.
-
Reagents: NaOH, KOH, or NaH in THF/DMSO.
-
Mechanism:
-
Base deprotonates the
-carbon (C4). -
The resulting enolate attacks the
-carbon (C6), displacing Chloride. -
Selectivity: C-alkylation (Cyclopropane) is kinetically favored over O-alkylation (Dihydrofuran) in this specific substrate class [1].
-
Heterocycle Formation (Pyrroles & Furans)
Reaction with primary amines or ammonia follows a modified Paal-Knorr pathway.
-
Pathway: Amine condensation at the ketone
Imine formation Intramolecular displacement of Cl Pyrrolidine Oxidation to Pyrrole.
Mechanistic Visualization
The following diagram illustrates the divergent pathways controlled by pH and nucleophile choice.
Figure 1: Divergent reactivity pathways of 6-Chlorohexan-3-one controlled by reaction conditions.
Experimental Protocol: Cyclization to Ethyl Cyclopropyl Ketone
Objective: Efficient conversion of 6-chlorohexan-3-one to ethyl cyclopropyl ketone for agrochemical synthesis.
Reagents:
-
Sodium Hydroxide (NaOH), 50% aq. solution (1.5 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.05 equiv) - Phase Transfer Catalyst
-
Solvent: Toluene or THF
Procedure:
-
Setup: Charge a reactor with 6-chlorohexan-3-one and Toluene. Add TBAB.
-
Addition: Add 50% NaOH dropwise while maintaining temperature at 20–25 °C. Note: Exothermic reaction.
-
Reaction: Heat the mixture to 45–50 °C and stir for 4–6 hours. Monitor by GC for disappearance of starting material.
-
Workup: Cool to room temperature. Separate the organic layer. Wash the aqueous layer with Toluene.
-
Purification: Combine organic layers, wash with brine, dry over
, and concentrate. Distill the residue (BP ~130 °C) to obtain pure Ethyl Cyclopropyl Ketone.
Self-Validating Check:
-
NMR Validation: Disappearance of the triplet at
~3.5 ppm ( ) and appearance of cyclopropyl multiplets at 0.8–1.0 ppm confirms cyclization.
Safety & Handling
-
Hazards: 6-Chlorohexan-3-one is an alkylating agent and a lachrymator . It causes skin irritation (H315) and serious eye irritation (H319).[8]
-
Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Avoid contact with strong bases during storage to prevent uncontrolled polymerization or cyclization.
-
PPE: Use chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood.
References
-
Biosynth. (n.d.). 6-Chlorohexan-3-one Product Specifications. Retrieved from
-
PubChem. (2025).[7][9] Compound Summary: 6-Chlorohexan-3-one.[1][7][10] National Library of Medicine.[7][9] Retrieved from
-
Sigma-Aldrich. (n.d.). 6-Chlorohexan-3-one Safety Data Sheet. Retrieved from
-
CymitQuimica. (n.d.). 3-Chlorohexane and Related Halo-Ketones. Retrieved from
Sources
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- 3. WO2017035353A1 - Aryl, heteroaryl, and heterocyclic compounds for treatment of medical disorders - Google Patents [patents.google.com]
- 4. 6-Chlorohex-3-yn-1-ol | C6H9ClO | CID 88697749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. 1-Bromo-6-chloro-3-hexanone | C6H10BrClO | CID 15287230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Chlorohexan-2-one | C6H11ClO | CID 82468 - PubChem [pubchem.ncbi.nlm.nih.gov]
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